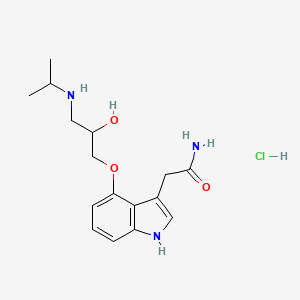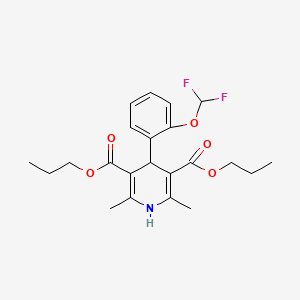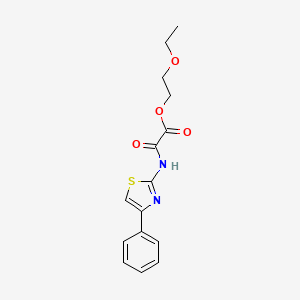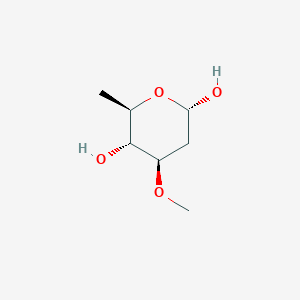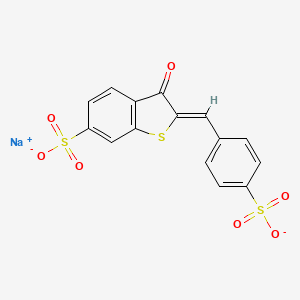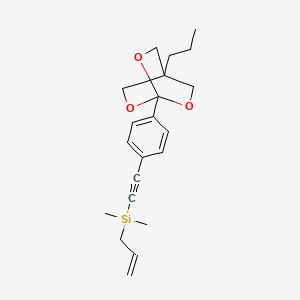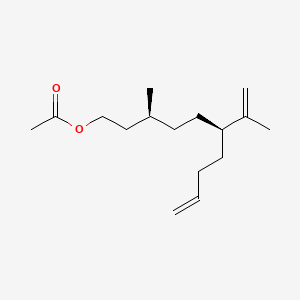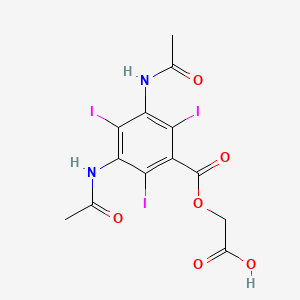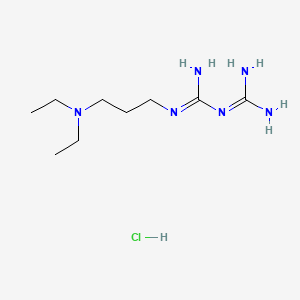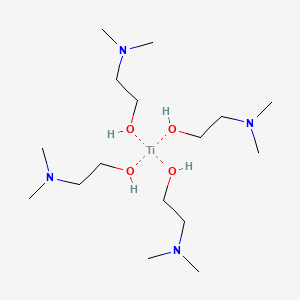
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ジメチルアミノ)-3-((4-(4-フルオロフェニル)-3,4-ジヒドロ-2,2-ジメチル-2H-1-ベンゾピラン-7-イル)オキシ)-2-プロパノールは、ジメチルアミノ基、フルオロフェニル基、ベンゾピラン部分を組み込んだ、独特な構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
1-(ジメチルアミノ)-3-((4-(4-フルオロフェニル)-3,4-ジヒドロ-2,2-ジメチル-2H-1-ベンゾピラン-7-イル)オキシ)-2-プロパノールの合成は、通常、複数の段階を伴います。一般的な方法の1つは、適切なベンゾピラン誘導体から出発し、求電子置換反応によってフルオロフェニル基を導入することです。ジメチルアミノ基は、求核置換反応によって導入できます。最後の段階では、多くの場合、還元反応によってプロパノール部分を形成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、規模が大きくなります。連続式反応器と最適化された反応条件の使用により、生産プロセスの効率と収率を高めることができます。さらに、結晶化やクロマトグラフィーなどの精製工程によって、目的の化合物を高純度で得ることができます。
化学反応の分析
反応の種類
1-(ジメチルアミノ)-3-((4-(4-フルオロフェニル)-3,4-ジヒドロ-2,2-ジメチル-2H-1-ベンゾピラン-7-イル)オキシ)-2-プロパノールは、次のを含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化することができます。
還元: 還元反応によって、この化合物をアルコールまたはアミンに変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやアルコキシドなどの求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、多くの場合、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を必要とします。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。置換反応によって、さまざまな官能基を導入することができ、幅広い誘導体化合物が生成されます。
科学研究への応用
1-(ジメチルアミノ)-3-((4-(4-フルオロフェニル)-3,4-ジヒドロ-2,2-ジメチル-2H-1-ベンゾピラン-7-イル)オキシ)-2-プロパノールは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、その独自の構造により、酵素阻害や受容体結合を伴う研究で使用できます。
産業: 特定の特性を持つ特殊化学品や材料の生産に使用されます。
科学的研究の応用
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
1-(ジメチルアミノ)-3-((4-(4-フルオロフェニル)-3,4-ジヒドロ-2,2-ジメチル-2H-1-ベンゾピラン-7-イル)オキシ)-2-プロパノールの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物の構造により、これらの標的の特定部位に結合し、その活性を調節することができます。これにより、標的や化合物が使用されるコンテキストに応じて、さまざまな生物学的効果が生じる可能性があります。
類似の化合物との比較
類似の化合物
- 1-(ジメチルアミノ)-3-((4-(4-クロロフェニル)-3,4-ジヒドロ-2,2-ジメチル-2H-1-ベンゾピラン-7-イル)オキシ)-2-プロパノール
- 1-(ジメチルアミノ)-3-((4-(4-ブロモフェニル)-3,4-ジヒドロ-2,2-ジメチル-2H-1-ベンゾピラン-7-イル)オキシ)-2-プロパノール
- 1-(ジメチルアミノ)-3-((4-(4-メチルフェニル)-3,4-ジヒドロ-2,2-ジメチル-2H-1-ベンゾピラン-7-イル)オキシ)-2-プロパノール
独自性
1-(ジメチルアミノ)-3-((4-(4-フルオロフェニル)-3,4-ジヒドロ-2,2-ジメチル-2H-1-ベンゾピラン-7-イル)オキシ)-2-プロパノールは、化学的および生物学的特性に大きな影響を与える可能性のあるフルオロフェニル基の存在によって特徴付けられます。フッ素原子は、化合物の安定性、親油性、および生物学的標的との相互作用能力を高める可能性があり、さまざまな用途に貴重な化合物になります。
類似化合物との比較
Similar Compounds
- 1-(Dimethylamino)-3-((4-(4-chlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
- 1-(Dimethylamino)-3-((4-(4-bromophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
- 1-(Dimethylamino)-3-((4-(4-methylphenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
Uniqueness
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
147241-83-6 |
|---|---|
分子式 |
C22H28FNO3 |
分子量 |
373.5 g/mol |
IUPAC名 |
1-(dimethylamino)-3-[[4-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydrochromen-7-yl]oxy]propan-2-ol |
InChI |
InChI=1S/C22H28FNO3/c1-22(2)12-20(15-5-7-16(23)8-6-15)19-10-9-18(11-21(19)27-22)26-14-17(25)13-24(3)4/h5-11,17,20,25H,12-14H2,1-4H3 |
InChIキー |
JPZVYNVGPZHIPO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OCC(CN(C)C)O)C3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


